2-(2-Methylimidazol-1-yl)pyrimidine-4-boronic acid
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Overview
Description
2-(2-Methylimidazol-1-yl)pyrimidine-4-boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of both an imidazole and a pyrimidine ring, which are connected through a boronic acid moiety. The combination of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylimidazol-1-yl)pyrimidine-4-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylimidazol-1-yl)pyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones
Reduction: Formation of corresponding amines or hydrocarbons
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or ether
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4-carboxylic acid, while reduction could produce 2-(2-Methylimidazol-1-yl)pyrimidine .
Scientific Research Applications
2-(2-Methylimidazol-1-yl)pyrimidine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals
Biology: Employed in the development of enzyme inhibitors and probes for biological studies
Medicine: Investigated for its potential as an anticancer and antimicrobial agent
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Methylimidazol-1-yl)pyrimidine-4-boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and hydroxyl groups, making it a valuable tool in enzyme inhibition and molecular recognition. The imidazole and pyrimidine rings contribute to the compound’s binding affinity and specificity towards target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid
- 2-(2-Methoxyethylamino)pyrimidine-5-boronic acid
- 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid
Uniqueness
2-(2-Methylimidazol-1-yl)pyrimidine-4-boronic acid stands out due to its unique combination of functional groups, which imparts distinct reactivity and versatility. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C8H9BN4O2 |
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Molecular Weight |
204.00 g/mol |
IUPAC Name |
[2-(2-methylimidazol-1-yl)pyrimidin-4-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-10-4-5-13(6)8-11-3-2-7(12-8)9(14)15/h2-5,14-15H,1H3 |
InChI Key |
SWQSCCFRDKXCOW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC=C1)N2C=CN=C2C)(O)O |
Origin of Product |
United States |
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